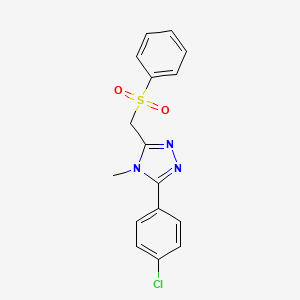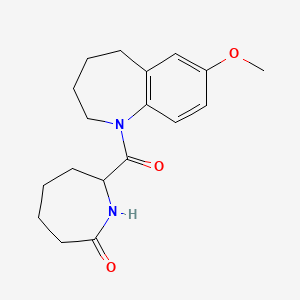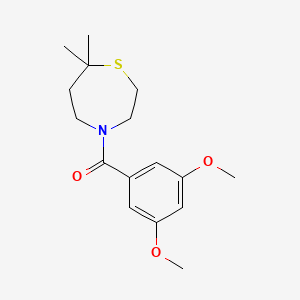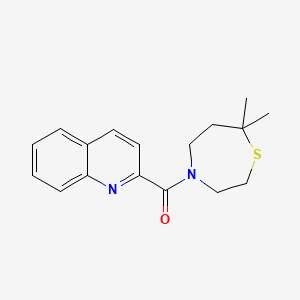![molecular formula C15H13ClFN3O2 B6716368 N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6716368.png)
N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, along with an amino group and a chlorophenyl group attached to a propyl chain. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Propyl Chain: The propyl chain with the amino and chlorophenyl groups can be synthesized through a series of reactions, including halogenation, amination, and coupling reactions.
Pyridine Ring Substitution: The fluorine atom is introduced into the pyridine ring through electrophilic aromatic substitution.
Carboxamide Formation: The carboxamide group is formed by reacting the pyridine derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the propyl chain can be reduced to form alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-chloropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide imparts unique properties, such as increased stability and specific binding affinities, making it distinct from its analogs.
Properties
IUPAC Name |
N-[(1R)-3-amino-1-(3-chlorophenyl)-3-oxopropyl]-5-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c16-11-3-1-2-9(4-11)13(6-14(18)21)20-15(22)10-5-12(17)8-19-7-10/h1-5,7-8,13H,6H2,(H2,18,21)(H,20,22)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAKWMVOSCPFCT-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)N)NC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)N)NC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B6716317.png)

![2-acetamido-N-[2-oxo-2-[[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]amino]ethyl]acetamide](/img/structure/B6716335.png)
![N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6716336.png)
![1-[2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylurea](/img/structure/B6716339.png)

![N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6716343.png)


![(5-Chlorothiophen-3-yl)-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6716375.png)
![methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate](/img/structure/B6716382.png)
![4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B6716386.png)
![Methyl 2-[(3-fluoro-4-methylphenyl)methylsulfonylamino]pyridine-4-carboxylate](/img/structure/B6716399.png)
